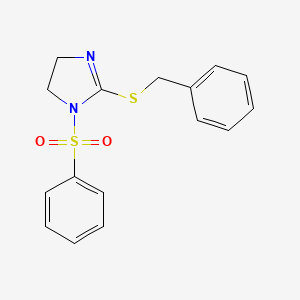

1-(Benzenesulfonyl)-2-benzylsulfanyl-4,5-dihydroimidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “1-(Benzenesulfonyl)-2-benzylsulfanyl-4,5-dihydroimidazole” is a complex organic molecule that contains a benzenesulfonyl group, a benzylsulfanyl group, and an imidazole ring. The benzenesulfonyl group is a common functional group in organic chemistry, characterized by a benzene ring bonded to a sulfonyl group . The benzylsulfanyl group consists of a benzyl group (a benzene ring attached to a methylene group) bonded to a sulfur atom.

Synthesis Analysis

While specific synthesis methods for this compound are not available, benzenesulfonyl derivatives are often prepared through the reaction of benzenesulfonic acid with appropriate reagents . The synthesis of benzylsulfanyl derivatives typically involves the reaction of benzyl halides with thiols .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and a heterocyclic ring. The benzenesulfonyl and benzylsulfanyl groups would likely contribute to the overall polarity of the molecule .

Chemical Reactions Analysis

Benzenesulfonyl compounds typically exhibit reactions characteristic of other aromatic sulfonic acids, forming sulfonamides, sulfonyl chloride, and esters . Benzylsulfanyl compounds, on the other hand, are known to participate in various organic reactions, including cross-coupling reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Generally, benzenesulfonyl compounds are solid at room temperature and have strong acidic properties . They are soluble in water and ethanol, slightly soluble in benzene, and insoluble in nonpolar solvents .

科学的研究の応用

Friedel-Crafts Sulfonylation

1-(Benzenesulfonyl)-2-benzylsulfanyl-4,5-dihydroimidazole demonstrates utility in the Friedel-Crafts sulfonylation reaction. This process involves the use of ionic liquids and Lewis acid catalysts for sulfonylation reactions of benzene and substituted benzenes, leading to high yields of diaryl sulfones. This is significant in the synthesis of complex organic compounds and has implications for various chemical manufacturing processes (Nara, Harjani, & Salunkhe, 2001).

Novel Chiral Compounds Synthesis

The compound plays a role in the synthesis of novel chiral compounds. For instance, the reaction between benzimidazole and benzenesulfonyl chloride has led to the unexpected formation of new chiral compounds. These findings have potential applications in the development of new pharmaceuticals and materials (Al–Douh, 2012).

Antimicrobial Applications

Recent studies have highlighted the antimicrobial properties of compounds synthesized using 1-(benzenesulfonyl)-2-benzylsulfanyl-4,5-dihydroimidazole. Various derivatives have demonstrated significant activity against bacteria and fungi, indicating potential applications in the development of new antimicrobial agents (Alsaedi, Farghaly, & Shaaban, 2019).

Synthesis of Benzimidazole Derivatives

The compound is also used in the synthesis of benzimidazole derivatives. These derivatives find extensive use in pharmaceuticals, reflecting the compound's importance in medicinal chemistry (Ashraf et al., 2016).

Synthesis of Dihydroimidazoles

1-(Benzenesulfonyl)-2-benzylsulfanyl-4,5-dihydroimidazole is instrumental in the synthesis of dihydroimidazoles, which are used in various organic syntheses. These compounds can undergo metallation and C-alkylation, leading to the formation of novel structures (Anderson, Jones, & Saunders, 1986).

作用機序

Safety and Hazards

特性

IUPAC Name |

1-(benzenesulfonyl)-2-benzylsulfanyl-4,5-dihydroimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2S2/c19-22(20,15-9-5-2-6-10-15)18-12-11-17-16(18)21-13-14-7-3-1-4-8-14/h1-10H,11-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBTHINNXZFBFIC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=N1)SCC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2355731.png)

![(E)-3-(furan-2-yl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)prop-2-en-1-one](/img/structure/B2355736.png)

![N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B2355737.png)

![N-(3,5-dimethoxyphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![(Z)-3-[4-(2-fluorobenzoyl)-1-methylpyrrol-2-yl]-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B2355739.png)

![2-[4-(4-chlorophenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole](/img/structure/B2355742.png)

![2-(propylthio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2355750.png)